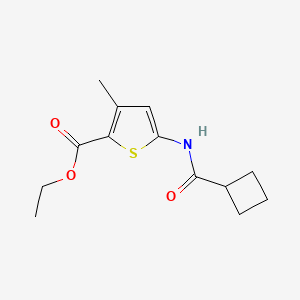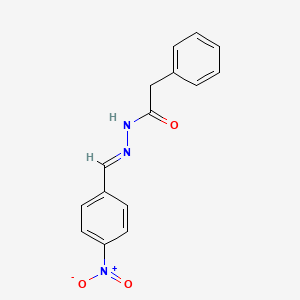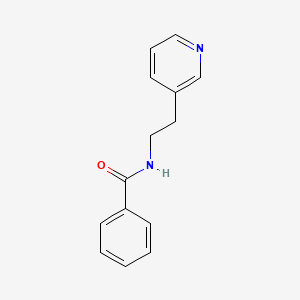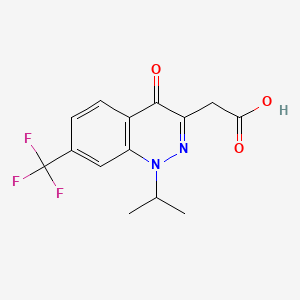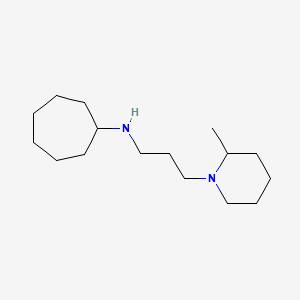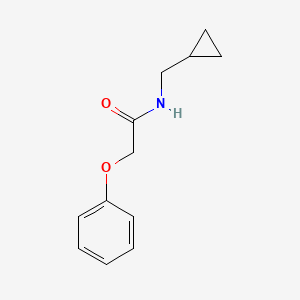![molecular formula C36H37F2P B14906186 [2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phosphane group bonded to a highly substituted phenyl ring system, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphine with a halogenated precursor of the substituted phenyl ring under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with specific targeting capabilities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of [2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The compound’s bulky and electron-rich phosphane group can stabilize transition states and intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand with three phenyl groups.
Dicyclohexylphosphine: A simpler phosphane with two cyclohexyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two phosphane groups.
Uniqueness
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane stands out due to its highly substituted phenyl ring system, which imparts unique steric and electronic properties. This makes it particularly effective in catalytic applications where traditional phosphanes may not perform as well.
Properties
Molecular Formula |
C36H37F2P |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C36H37F2P/c37-33-23-10-7-18-28(33)30-21-13-22-31(29-19-8-11-24-34(29)38)36(30)32-20-9-12-25-35(32)39(26-14-3-1-4-15-26)27-16-5-2-6-17-27/h7-13,18-27H,1-6,14-17H2 |
InChI Key |
GWGKGAVESKPCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=CC=C5F)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


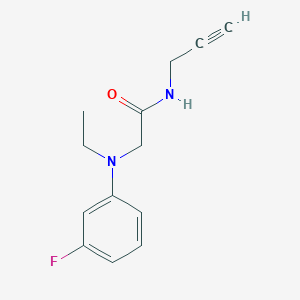

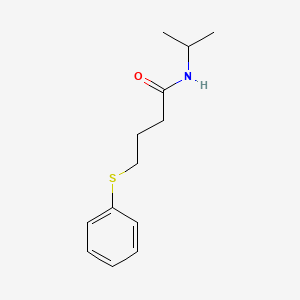
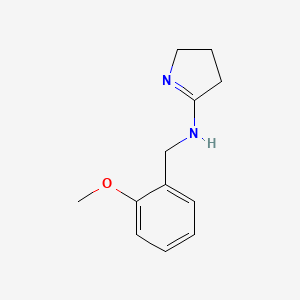
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


